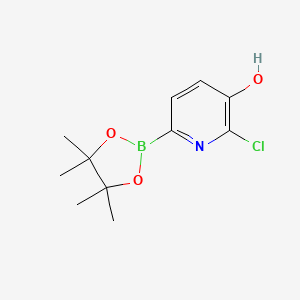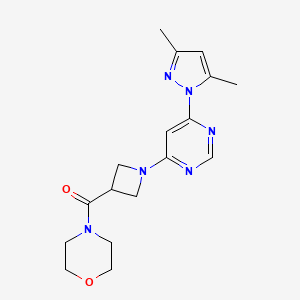
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MIBE, is a small molecule that has been synthesized and studied for its potential use in cancer treatment. MIBE has been shown to have promising anti-cancer properties and has been the subject of several scientific studies. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound's molecular structure contributes to its use in the synthesis and characterization of various chemically significant derivatives. Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives incorporating 4-methylpiperazin-1-yl, noting their potent in vitro antioxidant activities and glucosidase inhibitory potential, which demonstrates the compound's utility in developing potential therapeutic agents (Özil, Parlak, & Baltaş, 2018).
Structural Analysis and Crystallography
- Zhou et al. (2017) highlighted the synthesis and crystal structures of arylpiperazine compounds, noting their antitumor activities. This reflects the compound's relevance in the development of antitumor agents and its potential in advancing cancer research (Zhou et al., 2017).
Antioxidant and Enzyme Inhibition
- The 4-methylpiperazin-1-yl component of the compound shows promise in synthesizing novel derivatives with significant antioxidant properties and enzyme inhibition capabilities. This is crucial for developing new therapeutic agents and understanding disease mechanisms, as indicated by the study conducted by Özil, Parlak, and Baltaş (2018) (Özil, Parlak, & Baltaş, 2018).
Chemical Reactivity and Applications
- The compound's specific structure, especially the inclusion of the 4-methylpiperazin-1-yl moiety, enables the synthesis of various derivatives with potential applications in pharmacology and material science, as evidenced by research papers focusing on synthesis and crystal structures (Zhou et al., 2017).
Fluorescent Sensors
- The compound's framework has been utilized in the development of novel fluorescent sensors, indicating its potential in analytical chemistry and diagnostic applications. Liu et al. (2014) synthesized fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid, showcasing its relevance in detecting ions like Cu2+ (Liu et al., 2014).
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-18-6-4-5-7-21(18)24(29)25-17-23(28-14-12-26(2)13-15-28)19-8-9-22-20(16-19)10-11-27(22)3/h4-9,16,23H,10-15,17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAOQPZCWRWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)


![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)



![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)


![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)